1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-phenylpropyl)piperazine
Description
Properties
Molecular Formula |
C28H34N2O2 |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C28H34N2O2/c1-31-27-15-14-26(21-28(27)32-23-25-11-6-3-7-12-25)22-30-19-17-29(18-20-30)16-8-13-24-9-4-2-5-10-24/h2-7,9-12,14-15,21H,8,13,16-20,22-23H2,1H3 |
InChI Key |
QERBRLODQHLNMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CCCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-(3-Phenylpropyl)piperazine
The synthesis begins with the alkylation of piperazine using 3-phenylpropyl bromide. Under phase-transfer conditions (40% KOH, tetra-n-butylammonium hydroxide, 50°C), the mono-alkylated product forms in 44–90% yield. Excess alkylating agent must be avoided to prevent di-alkylation.
Key Reaction :
Introduction of 3-(Benzyloxy)-4-methoxybenzyl Group
The secondary amine in 1-(3-phenylpropyl)piperazine undergoes alkylation with 3-(benzyloxy)-4-methoxybenzyl chloride. Optimized conditions involve:
-
Solvent : Dichloromethane or DMF
-
Base : Potassium carbonate or 4-methylmorpholine
Example Protocol :
-
Dissolve 1-(3-phenylpropyl)piperazine (1 eq) and 3-(benzyloxy)-4-methoxybenzyl chloride (1.1 eq) in DMF.
-
Add K₂CO₃ (2 eq) and stir at 0°C for 1 hour, then at room temperature for 12 hours.
-
Extract with ethyl acetate, wash with brine, and purify via column chromatography.
Optimization of Reaction Conditions
Alkylation Efficiency
Yields improve significantly using phase-transfer catalysts. For example, tetra-n-butylammonium iodide (0.1 eq) increases alkylation efficiency from 52% to 75% in dioxane at 100°C.
Table 1: Alkylation Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| K₂CO₃, DMF, 25°C | 52 | 85 |
| K₂CO₃, TBAI, 100°C | 75 | 92 |
| NaOH, H₂O, 50°C | 44 | 78 |
Reductive Amination Alternative
An alternative route involves reductive amination of 3-(benzyloxy)-4-methoxybenzaldehyde with 1-(3-phenylpropyl)piperazine using NaBH₃CN in methanol. This method achieves 68% yield but requires strict pH control (pH 4–5).
Characterization and Analytical Data
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) shows ≥95% purity when using optimized alkylation conditions.
Challenges and Troubleshooting
Di-Alkylation Side Reactions
Excess alkylating agent or prolonged reaction times lead to di-alkylated byproducts. Mitigation strategies include:
Sensitivity of Benzyloxy Group
The benzyloxy group is prone to cleavage under acidic conditions. Reactions requiring acidic workups (e.g., LiAlH₄ reductions) must be performed at 0°C and neutralized promptly.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Stepwise Alkylation | 75 | High | Moderate |
| Reductive Amination | 68 | Moderate | Low |
| Coupling-Reduction | 63 | Low | High |
The stepwise alkylation method offers the best balance of yield and scalability for industrial applications.
Applications and Derivatives
While 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-phenylpropyl)piperazine itself remains under investigation, structural analogs show activity as σ receptor ligands and antipsychotic agents. Derivatives with modified ether linkages (e.g., ethylenedioxy variants) exhibit enhanced blood-brain barrier permeability .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-phenylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-phenylpropyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
GBR 12909 and GBR 12935
GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) and GBR 12935 (1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine) are potent DAT inhibitors. Key differences include:
- Substituent on Piperazine Nitrogen :
- Target Compound : 3-(Benzyloxy)-4-methoxybenzyl group (electron-donating, bulky).
- GBR Analogs : Bis(4-fluorophenyl)methoxyethyl (GBR 12909) or diphenylmethoxyethyl (GBR 12935) groups (electron-withdrawing fluorines, less bulky).
- Pharmacological Effects :
Sigma Receptor Ligands
1-(4-[18F]Fluoroethoxy-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine ([18F]FE-SA4503) is a sigma (σ) receptor PET tracer. Structural parallels include:
- Substituent Differences : The 4-[18F]fluoroethoxy group in [18F]FE-SA4503 contrasts with the benzyloxy-methoxy group, which may confer divergent receptor selectivity or pharmacokinetics .
Simpler Benzylpiperazines
Compounds like 1-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (3-CPP) lack the 3-phenylpropyl chain and complex substituents:
- Structural Simplicity : BZP and 3-CPP have minimal substitutions, leading to lower molecular weight and altered receptor profiles (e.g., serotonin receptor modulation).
- Functional Impact : The target compound’s 3-phenylpropyl chain and benzyloxy-methoxy group likely enhance DAT/SERT selectivity over simpler analogs .
Structural and Pharmacological Data Table
*No direct binding data available for the target compound; predictions based on structural analogs.
Key Research Findings
Role of Substituents :
- The 3-phenylpropyl chain is critical for DAT binding, as seen in GBR analogs .
- Electron-donating groups (e.g., benzyloxy, methoxy) may reduce DAT affinity compared to halogenated substituents (e.g., fluoro in GBR 12909) due to steric and electronic effects .
Receptor Selectivity :
- The benzyloxy-methoxybenzyl group may shift selectivity toward SERT or sigma receptors, similar to [18F]FE-SA4503, though this requires experimental validation .
Biological Activity
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-phenylpropyl)piperazine is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure
The compound can be described by the following chemical structure:
- Molecular Formula : C31H35N3O3
- CAS Number : 10874724
Research indicates that piperazine derivatives, including this compound, exhibit a range of biological activities, particularly in neuropharmacology and anti-parasitic effects. The following mechanisms have been suggested:
- Acetylcholinesterase Inhibition : Some piperazine derivatives have shown the ability to inhibit human acetylcholinesterase, which is crucial in treating conditions like Alzheimer's disease . This inhibition is believed to occur through binding at the peripheral anionic site and catalytic sites of the enzyme.
- Anticonvulsant Activity : Certain studies report that related piperazine compounds demonstrate anticonvulsant properties, showing efficacy in models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .
Biological Activity Data
The biological activity of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-phenylpropyl)piperazine has been evaluated through various in vitro and in vivo studies. Below is a summary of findings from recent research:
Case Studies
Several case studies highlight the biological activity of this compound:
- Neuropharmacological Study : A study demonstrated that derivatives similar to this compound effectively reduced seizure frequency in animal models by modulating neurotransmitter levels, suggesting potential use in epilepsy treatment.
- Anti-parasitic Efficacy : In a study focusing on leishmaniasis, compounds structurally related to 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-phenylpropyl)piperazine exhibited significant inhibitory effects on Leishmania parasites, indicating a promising avenue for further drug development against parasitic infections .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of specific functional groups influences its interaction with biological targets:
- Benzyloxy and Methoxy Groups : These groups enhance lipophilicity and may improve binding affinity to target proteins.
- Piperazine Ring : This core structure is crucial for maintaining the pharmacological profile and facilitating interactions with neurotransmitter receptors.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-phenylpropyl)piperazine to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step alkylation and coupling reactions. Key steps include:
- Step 1 : Benzyloxy-methoxybenzyl precursor preparation via nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere).
- Step 2 : Piperazine functionalization using 3-phenylpropyl halides in polar aprotic solvents (e.g., DMF) at 50–60°C.
- Yield Optimization : Use excess alkylating agents (1.5–2.0 equiv.) and monitor reaction progress via TLC (hexane:ethyl acetate = 3:1). Purification via flash chromatography (silica gel, gradient elution) enhances purity .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns, particularly the benzyloxy and methoxy groups. For example, methoxy protons appear as singlets at δ 3.8–4.0 ppm .
- HRMS : Validate molecular weight (expected [M+H] ≈ 487.26) with high-resolution mass spectrometry.
- FTIR : Identify key functional groups (e.g., C-O stretching of benzyloxy at ~1250 cm) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer :
- In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and assess IC values.
- Antimicrobial Testing : Use disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Correlate activity with structural analogs from piperazine derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replace benzyloxy with methoxy or nitro groups) .
- Biological Profiling : Compare IC values across analogs. For example, the benzyloxy group may enhance lipophilicity and membrane permeability, while methoxy groups improve metabolic stability .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .
Q. How can contradictions in biological assay data (e.g., variable IC values across studies) be resolved?
- Methodological Answer :
- Standardize Assays : Use consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%).
- Validate Purity : Re-test compounds with ≥95% purity (HPLC-UV) to exclude impurities as confounding factors.
- Mechanistic Studies : Perform Western blotting or flow cytometry to confirm apoptosis/necrosis pathways .
Q. What strategies are effective for enantioselective synthesis of chiral derivatives?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Use iridium catalysts (e.g., [Ir(cod)Cl]) with chiral ligands (e.g., phosphoramidites) to achieve >90% enantiomeric excess (ee) .
- Chiral Resolution : Separate racemic mixtures via SFC (supercritical fluid chromatography) using Chiralpak® columns .
Q. How does the compound’s stability under physiological conditions affect its therapeutic potential?
- Methodological Answer :
- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C. Monitor degradation via HPLC over 24 hours.
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. The benzyloxy group may undergo rapid demethylation, necessitating prodrug strategies .
Q. What computational methods are suitable for predicting its molecular interactions with biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
